molecular formula C17H23N3O3 B2807958 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 891089-93-3

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2807958
CAS No.: 891089-93-3
M. Wt: 317.389
InChI Key: XQCWSUZILPSJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone ring, a tetrahydrofuran moiety, and a urea linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized through an intramolecular cyclization reaction involving a diol and an acid catalyst.

    Urea Linkage Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(methyl)urea: Similar structure but without the tetrahydrofuran moiety.

Uniqueness

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of both the tetrahydrofuran moiety and the p-tolyl group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-4-6-14(7-5-12)20-11-13(9-16(20)21)19-17(22)18-10-15-3-2-8-23-15/h4-7,13,15H,2-3,8-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCWSUZILPSJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.